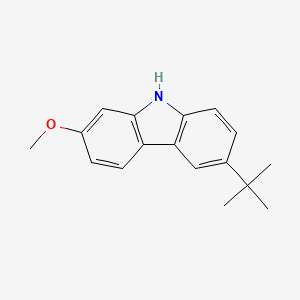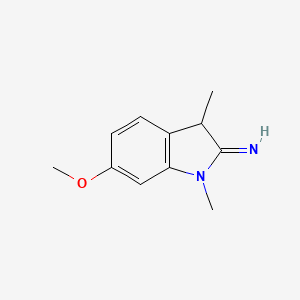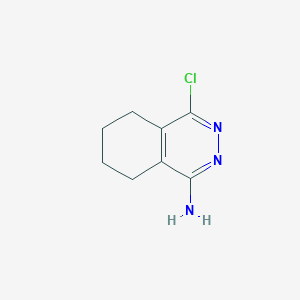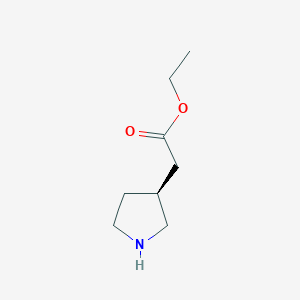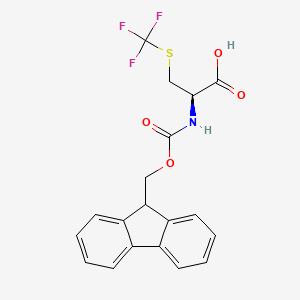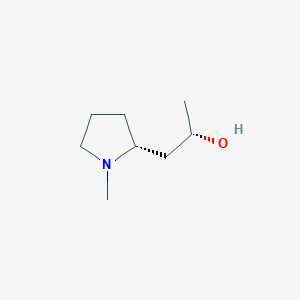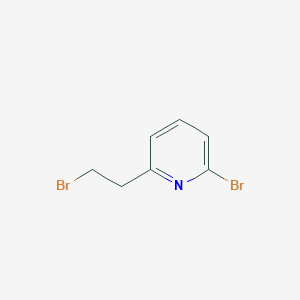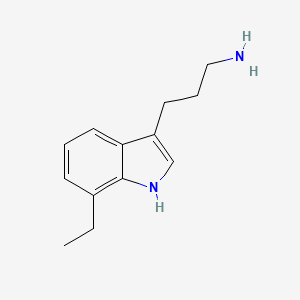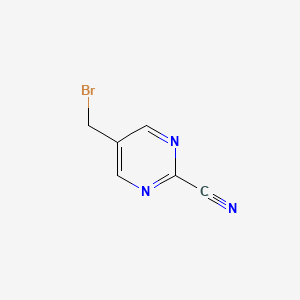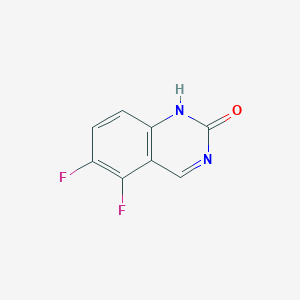
5,6-Difluoroquinazolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Difluoroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of two fluorine atoms at the 5th and 6th positions of the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoroquinazolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,6-difluoroanthranilic acid.
Cyclization: The 5,6-difluoroanthranilic acid undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form this compound.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5,6-Difluoroquinazolin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at the 5th and 6th positions can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazolinone form.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted quinazolinone derivatives.
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
科学研究应用
5,6-Difluoroquinazolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5,6-Difluoroquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways.
相似化合物的比较
Similar Compounds
5,6-Dichloroquinazolin-2(1H)-one: Similar structure but with chlorine atoms instead of fluorine.
5,6-Dibromoquinazolin-2(1H)-one: Similar structure but with bromine atoms instead of fluorine.
5,6-Diiodoquinazolin-2(1H)-one: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
5,6-Difluoroquinazolin-2(1H)-one is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties enhance the compound’s stability, reactivity, and biological activity compared to its halogenated counterparts.
属性
分子式 |
C8H4F2N2O |
|---|---|
分子量 |
182.13 g/mol |
IUPAC 名称 |
5,6-difluoro-1H-quinazolin-2-one |
InChI |
InChI=1S/C8H4F2N2O/c9-5-1-2-6-4(7(5)10)3-11-8(13)12-6/h1-3H,(H,11,12,13) |
InChI 键 |
DDIMTVCMVQUGOC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1NC(=O)N=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)
